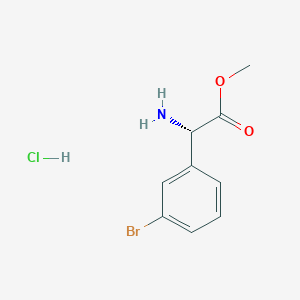
methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis Techniques and Compound Applications
A Practical Synthesis Approach : One study detailed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a compound related to the target chemical, highlighting advancements in synthesis techniques that could potentially apply to similar compounds (Qiu et al., 2009). This method addresses issues such as cost and toxicity associated with traditional synthesis methods, suggesting a direction for environmentally friendly and cost-effective synthesis of complex brominated compounds.
Cancer Therapy Potential : Another study reviewed the application of FTY720, a compound with some structural similarities to the target molecule, in cancer therapy. It highlighted the compound's mechanisms of action, including immunosuppressive effects and S1PR-independent cytotoxic effects against several cancer models (Zhang et al., 2013). This suggests the potential for related compounds to be explored for therapeutic applications, emphasizing the importance of understanding the biological activities of such molecules.
Methodological Innovations
- Advanced Oxidation Processes (AOPs) : Research on the degradation of acetaminophen by AOPs, which generate various by-products and pathways, showcases the complex chemistry involved in breaking down organic compounds in water treatment processes. This highlights the relevance of understanding the stability and degradation pathways of organic compounds, including the target molecule (Qutob et al., 2022). Such studies underscore the importance of chemical stability and degradation pathways in environmental and pharmaceutical contexts.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For similar compounds like methyl bromoacetate, it is known to be combustible and toxic if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
properties
IUPAC Name |
methyl (2S)-2-amino-2-(3-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXPUQVLSXOMR-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride | |
CAS RN |
1391457-11-6 |
Source


|
| Record name | methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-azido-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)